molecular formula C6H8N2O3 B033127 N-Cyanoacetylurethane CAS No. 6629-04-5

N-Cyanoacetylurethane

Cat. No.: B033127
CAS No.: 6629-04-5
M. Wt: 156.14 g/mol
InChI Key: HSOGVWWWGVFXGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyanoacetylurethane can be synthesized by reacting acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:

  • Dissolve acetylurethane in an appropriate solvent.
  • Add thionyl chloride dropwise to the solution while maintaining a controlled temperature.
  • Stir the reaction mixture for a specified period.
  • Purify the product through recrystallization or other suitable methods.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then packaged in various sizes, ranging from small laboratory quantities to bulk industrial quantities .

Chemical Reactions Analysis

Types of Reactions: N-Cyanoacetylurethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Cyanoacetylurethane involves its role as an acylation agent. It introduces cyano functional groups into organic molecules, facilitating the synthesis of various compounds. The molecular targets and pathways involved include the PDZ domain of PICK1 and cathepsin K .

Comparison with Similar Compounds

Uniqueness: N-Cyanoacetylurethane is unique due to its specific use as an acylation agent in organic synthesis and its role in the synthesis of inhibitors targeting specific domains and enzymes. Its ability to introduce cyano functional groups makes it a valuable compound in various chemical reactions and research applications .

Properties

IUPAC Name

ethyl N-(2-cyanoacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOGVWWWGVFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216497
Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-04-5
Record name Ethyl N-(2-cyanoacetyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6629-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyanoacetylethylcarbamate
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Record name N-Cyanoacetylurethane
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Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Record name Ethyl cyanoacetylcarbamate
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Record name N-CYANOACETYLETHYLCARBAMATE
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Synthesis routes and methods

Procedure details

2-cyanoacetic acid (85 g, 1 mol) and ethyl aminoformate (89 g, 1 mol) were added to toluene (500 mL). To the mixture was slowly added phosphorus oxychloride (45 mL, 0.5 mol), and then added DMF (5 mL). The reaction was conducted at 70° C. for 2 h. After cooling, water (500 mL) was added to the reaction solution to quench phosphorus oxychloride. The reaction is filtered by suction. The filtered cake was washed with ethyl ether and dried to produce a white solid (104 g) in a yield of 67%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
67%
Customer
Q & A

Q1: What is the primary use of N-Cyanoacetylurethane in the context of the provided research papers?

A1: this compound is not studied as a pharmaceutical compound in these papers. Instead, it serves as a key building block for synthesizing various trisubstituted ethylene monomers. These monomers are then copolymerized with styrene to generate novel polymers with potentially enhanced properties [, , , , , , , , ].

Q2: How is this compound modified to create diverse trisubstituted ethylenes?

A2: The synthesis involves a piperidine-catalyzed Knoevenagel condensation reaction. This compound reacts with a variety of ring-substituted benzaldehydes, resulting in the formation of diversely substituted ethyl 2-cyano-1-oxo-3-phenyl-2-propenylcarbamate derivatives. The substituents on the benzaldehyde ultimately dictate the final structure and properties of the resulting trisubstituted ethylene monomer [, , , , , , , , ].

Q3: What analytical techniques are used to characterize this compound and its derivatives?

A3: Researchers employ a combination of techniques to characterize this compound and the synthesized trisubstituted ethylene monomers. These include:

  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen, confirming the compound's purity and elemental composition [, , , , , , , , ].
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , , , , , ].
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H and 13C NMR are utilized to determine the structure and purity of the synthesized compounds [, , , , , , , , ].

Q4: How does the structure of the trisubstituted ethylene monomer affect the properties of the resulting copolymer?

A4: The research demonstrates a clear structure-property relationship. Different substituents on the trisubstituted ethylene monomer influence the reactivity during copolymerization and the final properties of the copolymer. For instance, bulkier substituents can hinder chain mobility, leading to a higher glass transition temperature (Tg) compared to polystyrene [, , , , , , , , ]. The presence of polar groups in the monomer, introduced via specific ring substitutions, also contributes to a higher Tg due to increased dipole-dipole interactions within the polymer chain [, , , , , , , , ].

Q5: What is the significance of the relative reactivity (1/r1) values reported for the trisubstituted ethylene monomers?

A5: The 1/r1 values reflect the reactivity of a specific trisubstituted ethylene monomer (M2) relative to styrene (M1) during copolymerization. A higher 1/r1 value indicates that the monomer is more reactive towards adding to a styrene radical, resulting in a copolymer with a higher proportion of that monomer incorporated into the polymer chain [, , , , , , , , ]. This parameter is crucial for predicting and controlling the composition and ultimately the final properties of the synthesized copolymers.

Q6: What are the potential advantages of the novel copolymers synthesized using this compound derivatives?

A6: While the research focuses on the synthesis and characterization of these novel copolymers, the observed structure-property relationships suggest potential advantages. The ability to tailor the copolymer properties, such as Tg, by manipulating the substituents on the trisubstituted ethylene monomer derived from this compound offers a promising route to develop materials with enhanced thermal properties compared to polystyrene. These materials may find applications in areas that require higher temperature resistance or specific mechanical properties [, , , , , , , , ].

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